AS604872
Overview
Description
AS604872 is a synthetic organic compound known for its role as a selective antagonist of the prostaglandin F2α receptor (FP receptor). This compound has been studied for its potential therapeutic applications, particularly in the context of preterm labor, where it has shown promise in delaying labor by inhibiting uterine contractions .
Preparation Methods
AS604872 is synthesized through a series of chemical reactions involving the formation of a thiazolidine ring and subsequent sulfonylation and amidation steps. The synthetic route typically involves the following steps:
Formation of the thiazolidine ring: This is achieved by reacting a suitable thiazolidine precursor with a biphenyl sulfonyl chloride.
Sulfonylation: The thiazolidine intermediate is then sulfonylated using a sulfonyl chloride reagent.
Chemical Reactions Analysis
AS604872 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The aromatic rings in this compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid for nitration. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the interactions of prostaglandin receptors with their antagonists.
Medicine: The compound has shown promise as a tocolytic agent, capable of delaying preterm labor by inhibiting uterine contractions.
Mechanism of Action
AS604872 exerts its effects by selectively binding to and antagonizing the prostaglandin F2α receptor (FP receptor). This receptor is involved in mediating various physiological responses, including uterine contractions and vascular tone regulation. By blocking the FP receptor, this compound inhibits the action of prostaglandin F2α, leading to reduced uterine contractions and delayed labor . The molecular targets and pathways involved include the inhibition of phosphatidylinositol synthesis and reduction of pro-inflammatory gene expression .
Comparison with Similar Compounds
AS604872 is unique in its high selectivity and potency as an FP receptor antagonist. Similar compounds include:
PDC31: An oligopeptide-based antagonist of the FP receptor.
PDC113.824: A peptidomimetic analogue of PDC31, also acting as an allosteric inhibitor of FP receptor signaling.
Compared to these compounds, this compound offers the advantage of being a small molecule with oral bioavailability, making it more suitable for therapeutic applications .
Properties
Molecular Formula |
C28H25N3O3S2 |
---|---|
Molecular Weight |
515.6 g/mol |
IUPAC Name |
(2S)-3-(4-phenylphenyl)sulfonyl-N-[(R)-phenyl(pyridin-2-yl)methyl]-1,3-thiazolidine-2-carboxamide |
InChI |
InChI=1S/C28H25N3O3S2/c32-27(30-26(23-11-5-2-6-12-23)25-13-7-8-18-29-25)28-31(19-20-35-28)36(33,34)24-16-14-22(15-17-24)21-9-3-1-4-10-21/h1-18,26,28H,19-20H2,(H,30,32)/t26-,28+/m1/s1 |
InChI Key |
LSSZZFZFFKZTCL-IAPPQJPRSA-N |
SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
Isomeric SMILES |
C1CS[C@H](N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)N[C@H](C4=CC=CC=C4)C5=CC=CC=N5 |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=N5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(2S)-3-((1,1'-biphenyl)-4-ylsulfonyl)-N-((R)-phenyl(2-pyridinyl)methyl)-1,3-thiazolidine-2-carboxamide AS 604872 AS604872 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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